sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate
Description
Sodium 4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate is a synthetic compound featuring a chromen (benzopyran) core fused with a pyrrole ring and a sodium benzoate moiety. Chromene derivatives are widely studied for their biological activities, including roles as retinoic acid receptor (RAR) modulators . The sodium salt enhances solubility, making it advantageous for pharmaceutical applications.
Properties
Molecular Formula |
C29H24NNaO3 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C29H25NO3.Na/c1-18-4-6-19(7-5-18)24-17-29(2,3)33-27-15-12-22(16-23(24)27)26-14-13-25(30-26)20-8-10-21(11-9-20)28(31)32;/h4-17,30H,1-3H3,(H,31,32);/q;+1/p-1 |
InChI Key |
NNFWFHLHNJSJTH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)[O-])(C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of YCT529 involves several steps, starting with the preparation of the core structure, which includes a chromenyl and pyrrolyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are still under development, but they aim to optimize the yield and purity of the compound while minimizing the environmental impact .
Chemical Reactions Analysis
YCT529 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. Common reagents used in these reactions include organic acids, bases, and various catalysts. The major products formed from these reactions are derivatives of YCT529 that retain the core structure but have different functional groups attached .
Scientific Research Applications
YCT529 has been extensively studied for its potential use in male contraception. Preclinical studies have shown that it can effectively reduce sperm production in male mice by inhibiting the retinoic acid receptor alpha, without causing significant side effects. This makes it a promising candidate for a non-hormonal male contraceptive pill . Additionally, YCT529’s selective inhibition of retinoic acid receptor alpha makes it a valuable tool for studying the role of this receptor in various biological processes .
Mechanism of Action
The mechanism of action of YCT529 involves its binding to the retinoic acid receptor alpha, thereby blocking the receptor’s interaction with retinoic acid. This inhibition prevents the receptor from activating the transcription of genes involved in sperm production, leading to a significant reduction in sperm count. The molecular targets and pathways involved include the retinoic acid signaling pathway, which is essential for the regulation of cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene/Chroman Derivatives (RARα Antagonists)
Key Compounds :
- 2-Fluoro-4-[[[8-Bromo-2,2-Dimethyl-4-(4-Methylphenyl)Chroman-6-yl]Carbonyl]Amino]Benzoic Acid (): A chroman (saturated chromene) derivative with a free carboxylic acid group.
- Desfluoro Analog (): Lacks the fluorine substituent but retains the chroman core.
Key Findings :
- The unsaturated chromen core in the target compound may increase planarity, enhancing receptor binding compared to saturated chroman analogs.
Pyrazole/Pyrrole-Based Sulfonamides ()
Key Compounds :
- 4-(4-Bromo-3-(4-Bromophenyl)-1H-Pyrazol-1-yl)Benzenesulfonamide (16)
- 4-(4-Bromo-3-(4-Chlorophenyl)-1H-Pyrazol-1-yl)Benzenesulfonamide (17)
Key Findings :
- Pyrrole vs. pyrazole: The single nitrogen in pyrrole may reduce hydrogen-bonding capacity compared to pyrazole, affecting target interactions.
- Sodium benzoate offers superior solubility over sulfonamides, critical for drug delivery.
Tetrahydropyrimidine Derivatives ()
Key Compounds :
- Ethyl 4-(4-((2-Bromoethoxy)Carbonyl)Phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (5a–5z)
Key Findings :
- The chromen-pyrrole system in the target may enable π-π stacking interactions, unlike the flexible tetrahydropyrimidine core.
- Sodium benzoate’s ionic nature avoids the need for metabolic activation (unlike ester prodrugs).
Solubility and Stability
Biological Activity
Sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate (commonly referred to as sodium chromenopyrrole benzoate) is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article discusses its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 457.5 g/mol. It consists of a chromene moiety linked to a pyrrole ring, which is further connected to a benzoate group, making it an interesting candidate for pharmacological studies. The sodium salt form enhances its solubility in biological systems, which is crucial for its bioactivity .
Biological Activities
1. Antioxidant Properties
The chromene structure is known for its antioxidant capabilities, which can help mitigate oxidative stress in cells. Antioxidants are vital in preventing cellular damage caused by free radicals, thus playing a role in various diseases including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. These effects may be attributed to the modulation of inflammatory pathways, potentially making sodium chromenopyrrole benzoate useful in treating inflammatory diseases .
3. Anticancer Potential
Preliminary studies suggest that sodium chromenopyrrole benzoate may possess anticancer activities. Similar compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells, although specific studies on this compound are still needed .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Modulating cytokine production | |
| Anticancer | Inducing apoptosis and inhibiting cell proliferation |
Case Study: Antioxidant Activity Evaluation
In a study evaluating the antioxidant activity of similar chromene derivatives, it was found that these compounds significantly reduced oxidative stress markers in vitro. The study utilized various assays to measure the ability of the compounds to scavenge free radicals and protect cellular components from damage .
Case Study: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of related pyrrole compounds. Results indicated that these compounds could effectively reduce the levels of pro-inflammatory cytokines in cell culture models, suggesting that sodium chromenopyrrole benzoate may exhibit similar properties .
Synthetic Methods
The synthesis of sodium chromenopyrrole benzoate can be achieved through several methods, including:
- Condensation Reactions: Combining chromene and pyrrole derivatives with benzoic acid.
- Salt Formation: Neutralizing the resulting acid with sodium hydroxide or sodium carbonate to form the sodium salt.
These synthetic routes highlight the versatility of this compound for further modifications and functionalizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
